

Navigating the Solubility Landscape of 3-Methanesulfinylcyclohexan-1-amine: A Technical Guide

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Compound of Interest

Compound Name: 3-Methanesulfinylcyclohexan-1-amine

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Introduction

3-Methanesulfinylcyclohexan-1-amine, a molecule incorporating both a polar sulfoxide and a basic amine functional group on a cyclohexane scaffold, presents a unique solubility profile critical for its application in pharmaceutical and chemical research. Understanding its solubility in various media is paramount for effective formulation, delivery, and biological activity assessment. This technical guide provides a comprehensive overview of the expected solubility of **3-Methanesulfinylcyclohexan-1-amine**, detailed experimental protocols for its determination, and a discussion of the underlying chemical principles. While specific quantitative solubility data for this compound is not readily available in the public domain, this guide offers a robust framework for its empirical determination and theoretical prediction.

Core Concepts: Predicting Solubility

The solubility of **3-Methanesulfinylcyclohexan-1-amine** is governed by the interplay of its distinct chemical moieties: the nonpolar cyclohexane ring, the polar and hydrogen-bond accepting sulfoxide group, and the basic and hydrogen-bond donating/accepting amine group.

- **Cyclohexane Ring:** This bulky, nonpolar hydrocarbon backbone contributes to the molecule's lipophilicity, favoring solubility in nonpolar organic solvents.
- **Amine Group (-NH₂):** As a primary amine, this group can act as both a hydrogen bond donor and acceptor, enhancing solubility in polar protic solvents like water and alcohols. Its basic nature (pK_a of the conjugate acid is typically around 10-11 for cyclohexylamines) means it will be protonated in acidic solutions to form a highly water-soluble ammonium salt.
- **Methanesulfinyl Group (-S(O)CH₃):** The sulfoxide is a highly polar, aprotic functional group with a significant dipole moment. It is an excellent hydrogen bond acceptor, contributing to solubility in polar solvents.^{[1][2]} Dimethyl sulfoxide (DMSO), a simple sulfoxide, is a powerful solvent for a wide range of organic and inorganic compounds and is miscible with water and most organic liquids.^{[1][3]}

Based on these structural features, a qualitative solubility profile can be predicted.

Data Presentation: Expected Solubility Profile

Due to the lack of specific experimental data, the following table summarizes the expected qualitative solubility of **3-Methanesulfinylcyclohexan-1-amine** in various solvents based on the principles of "like dissolves like" and the chemical properties of its functional groups.

Solvent Class	Representative Solvents	Expected Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Moderate to High	The amine and sulfoxide groups can form hydrogen bonds with the solvent. Solubility in water is expected to be pH-dependent.
Polar Aprotic	Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile	High	The polar sulfoxide group of the solute will have strong dipole-dipole interactions with these solvents. DMSO is an excellent solvent for sulfoxides. [3]
Nonpolar	Hexane, Toluene, Diethyl Ether	Low to Moderate	The nonpolar cyclohexane ring favors interaction with nonpolar solvents, but the polar amine and sulfoxide groups will limit overall solubility.
Aqueous Acid	Dilute HCl, Dilute H ₂ SO ₄	Very High	The basic amine group will be protonated to form a water-soluble salt.
Aqueous Base	Dilute NaOH, Dilute KOH	Moderate	Solubility is expected to be similar to or slightly less than in neutral water, as the amine group will be in its free base form.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, established experimental methods should be employed. The following are detailed protocols for the widely used shake-flask method and a high-throughput kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility by Shake-Flask Method

This "gold standard" method determines the equilibrium solubility of a compound in a specific solvent.^[4]

Principle: An excess of the solid compound is equilibrated with a solvent for a prolonged period to achieve saturation. The concentration of the dissolved compound in the filtered supernatant is then determined.

Materials:

- **3-Methanesulfinylcyclohexan-1-amine** (solid)
- Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, various organic solvents)
- Glass vials with screw caps
- Shaking incubator or orbital shaker
- Syringe filters (e.g., 0.45 µm PTFE or PVDF)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS) or other quantitative analytical method.

Procedure:

- Add an excess amount of **3-Methanesulfinylcyclohexan-1-amine** to a glass vial. The excess solid should be visually apparent.

- Add a known volume of the chosen solvent to the vial.
- Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
- Equilibrate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.^[4]
- After equilibration, allow the vials to stand to let the undissolved solid settle.
- Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all solid particles.
- Dilute the filtrate with a suitable solvent if necessary.
- Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method or another appropriate analytical technique.
- Calculate the solubility in units such as mg/mL or µg/mL.

Kinetic Solubility by Turbidimetric Assay

This high-throughput method provides a rapid assessment of solubility and is often used in early drug discovery.^{[5][6]}

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation occurs is determined by measuring the turbidity of the solution.

Materials:

- **3-Methanesulfinylcyclohexan-1-amine**
- Dimethyl Sulfoxide (DMSO)
- Aqueous buffer (e.g., PBS pH 7.4)
- 96-well microtiter plates

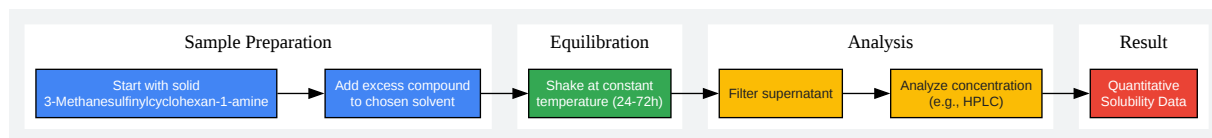
- Plate reader capable of measuring turbidity or light scattering (nephelometer)
- Automated liquid handling system (optional but recommended for high throughput)

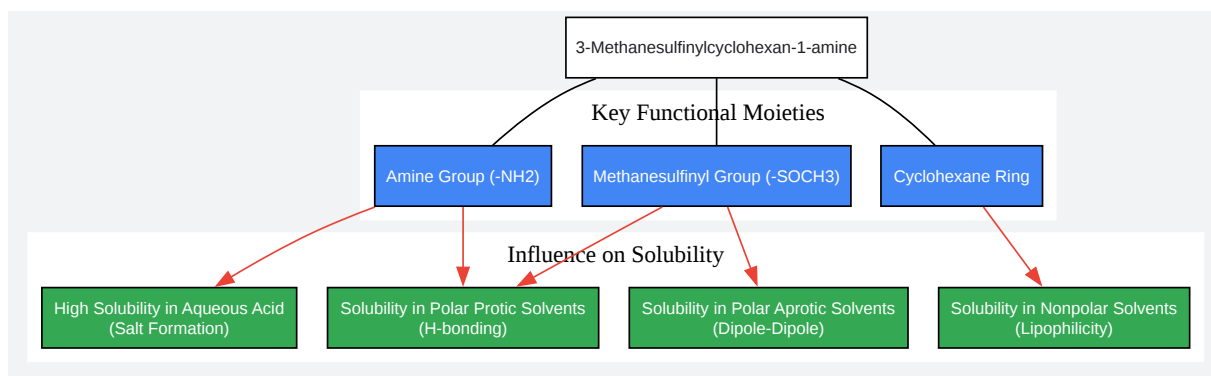
Procedure:

- Prepare a high-concentration stock solution of **3-Methanesulfinylcyclohexan-1-amine** in DMSO (e.g., 10 mM).
- In a 96-well plate, add the aqueous buffer to a series of wells.
- Use a liquid handler to perform serial dilutions of the DMSO stock solution directly into the buffer-containing wells. This creates a range of compound concentrations.
- Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
- Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm).^[4]
- The kinetic solubility is defined as the concentration at which the turbidity significantly increases above the background, indicating precipitation.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the solubility of **3-Methanesulfinylcyclohexan-1-amine**.





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